2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane

Electrolyte Solvent Safety Lithium Battery Flammability Industrial Solvent Hazard Classification

2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane (CAS 74733-99-6; molecular formula C₈H₁₆O₅; MW 192.21 g/mol) is a functionalized cyclic acetal consisting of a 1,3-dioxolane ring substituted at the 2-position with a triethylene glycol monomethyl ether chain. The compound is a clear, colorless liquid with a reported density of 1.102 g/mL at 25°C and a refractive index (n20/D) of 1.439.

Molecular Formula C8H16O5
Molecular Weight 192.21 g/mol
CAS No. 74733-99-6
Cat. No. B1204232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane
CAS74733-99-6
Molecular FormulaC8H16O5
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOCCOCCOC1OCCO1
InChIInChI=1S/C8H16O5/c1-9-2-3-10-4-5-11-8-12-6-7-13-8/h8H,2-7H2,1H3
InChIKeySOFPQQBEKFKYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane (CAS 74733-99-6): Chemical Identity and Baseline Procurement Considerations


2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane (CAS 74733-99-6; molecular formula C₈H₁₆O₅; MW 192.21 g/mol) is a functionalized cyclic acetal consisting of a 1,3-dioxolane ring substituted at the 2-position with a triethylene glycol monomethyl ether chain [1]. The compound is a clear, colorless liquid with a reported density of 1.102 g/mL at 25°C and a refractive index (n20/D) of 1.439 . As a member of the dioxolane class, it combines the chemical reactivity of a cyclic acetal with the polarity and solvating character imparted by its extended oligo(ethylene oxide) side chain, positioning it as a specialty solvent, electrolyte component, or synthetic intermediate [1].

Why 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane Cannot Be Interchanged with Unsubstituted or Simple Alkyl Dioxolanes


The extended oligo(ethylene oxide) side chain of 2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane fundamentally alters its physical, safety, and reactivity profile relative to 1,3-dioxolane (DOL) and simple alkyl-substituted analogs. Key property shifts—including elevated boiling point under vacuum (96°C at 0.3 mmHg vs. 74°C for DOL at ambient pressure), substantially higher flash point (227°F [108°C] vs. -6°C for DOL), and increased kinematic viscosity (2.709 mm²/s at 40°C)—render direct drop-in substitution technically invalid and often hazardous [1]. Furthermore, the compound has been shown to resist cationic ring-opening polymerization under conditions that readily polymerize other monomers such as polytetrahydrofuran, indicating that procurement based solely on the 1,3-dioxolane scaffold without consideration of side-chain functionality will lead to failure in applications requiring either specific solvent properties or polymerization reactivity [2].

Quantitative Comparative Evidence for 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane Differentiation


Superior Safety Profile: Flash Point Elevated by Over 100°C Relative to Unsubstituted 1,3-Dioxolane

The flash point of 2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane is 227°F (108°C) as determined by ASTM D93 closed cup methodology , compared to -6°C (21°F) for 1,3-dioxolane (DOL) and -2°C for 2-methyl-1,3-dioxolane . This represents a safety margin improvement of over 100°C, moving the material from a Class 3 flammable liquid (packing group II) to a combustible liquid classification under many regulatory frameworks.

Electrolyte Solvent Safety Lithium Battery Flammability Industrial Solvent Hazard Classification

Thermal Processing Window: Reduced Volatility Enables Higher-Temperature Vacuum Operations

Under reduced pressure (0.3 mmHg), 2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane exhibits a boiling point of 96°C , whereas 1,3-dioxolane (DOL) boils at 74-75°C at atmospheric pressure [1]. The significantly higher boiling point under vacuum, combined with the elevated flash point, provides a wider operational temperature range for vacuum distillation, solvent removal, and high-temperature synthetic transformations without the risk of premature vaporization or flammability that constrains the use of unsubstituted DOL.

Vacuum Distillation High-Temperature Synthesis Electrolyte Purification

Resistance to Cationic Ring-Opening Polymerization: Critical Differentiator for Electrolyte Stability

Attempts to polymerize 2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane using cationic initiators were unsuccessful, in contrast to the successful polymerization of polytetrahydrofuran under identical conditions, which exhibited a Li⁺ transport number of 0.6 [1]. This failure to undergo cationic ring-opening polymerization indicates that the compound remains molecular and non-film-forming in acidic or Lewis-acidic environments that would otherwise trigger polymerization of cyclic ethers such as tetrahydrofuran or unsubstituted dioxolanes.

Lithium-Ion Battery Electrolyte Polymer Electrolyte Cationic Polymerization Stability

Viscosity Profile: Kinematic Viscosity of 2.709 mm²/s at 40°C Distinguishes from Lower-Viscosity Dioxolane Analogs

The kinematic viscosity of 2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane at 40°C is 2.709 mm²/s as measured per ASTM D445 . In comparison, 1,3-dioxolane exhibits a dynamic viscosity of 0.6 mPa·s at 20°C, which corresponds to an even lower kinematic viscosity [1]. The target compound's higher viscosity arises from the extended triethylene glycol monomethyl ether side chain, which increases molecular entanglement and reduces fluidity.

Solvent Viscosity Rheology Fluid Formulation

Validated Application Scenarios for 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane Based on Quantitative Differentiation Evidence


Non-Flammable or High-Flash-Point Electrolyte Co-Solvent for Lithium Metal and Lithium-Sulfur Batteries

Given its flash point of 108°C (227°F) — over 110°C higher than 1,3-dioxolane (DOL) — this compound enables the formulation of lithium battery electrolytes with reduced flammability hazard without sacrificing the beneficial solvation properties of the dioxolane scaffold. Its resistance to cationic polymerization further ensures long-term electrolyte stability under cycling conditions where DOL would undergo parasitic polymerization [1].

High-Boiling, Low-Volatility Solvent for Vacuum Distillation and High-Temperature Synthesis

The combination of a boiling point of 96°C at 0.3 mmHg and a flash point exceeding 100°C makes this compound uniquely suited as a reaction medium or co-solvent in vacuum distillation processes and high-temperature synthetic transformations. It remains in the reaction flask under conditions where unsubstituted DOL would evaporate, thereby maintaining the desired solvation environment throughout the process .

Viscosity Modifier in Coatings, Inks, and Specialty Fluid Formulations

With a kinematic viscosity of 2.709 mm²/s at 40°C, this compound can serve as a higher-viscosity, lower-volatility alternative to 1,3-dioxolane in coating formulations, printing inks, or other fluid systems where a more viscous, slower-evaporating medium is required. Its dioxolane core maintains compatibility with common resin systems while the oligo(ethylene oxide) side chain enhances polarity and solvency .

Stable, Non-Polymerizing Co-Monomer or Solvent in Cationic Systems

The demonstrated inability to undergo cationic ring-opening polymerization under conditions that polymerize polytetrahydrofuran qualifies this compound for use as an inert solvent or co-monomer in systems where acidic or Lewis-acidic initiators are present. This property is critical in battery electrolytes and certain polymer synthesis protocols where unwanted polymerization must be avoided [1].

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